Bienvenue dans la boutique en ligne BenchChem!

Oxan-4-ylmethanesulfonamide

Fragment-Based Drug Discovery Hydrogen-Bonding Solubility

Oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) is a saturated six-membered oxane (tetrahydropyran) scaffold bearing a primary methanesulfonamide at the 4-position (C6H13NO3S, MW 179.24 g/mol). It is supplied as a research building block with a minimum purity specification of 95%.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 1039037-73-4
Cat. No. B3204600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxan-4-ylmethanesulfonamide
CAS1039037-73-4
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1COCCC1CS(=O)(=O)N
InChIInChI=1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9)
InChIKeyLIYDRYVJVDFNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) Procurement Specification & Structural Differentiation Baseline


Oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) is a saturated six-membered oxane (tetrahydropyran) scaffold bearing a primary methanesulfonamide at the 4-position (C6H13NO3S, MW 179.24 g/mol) . It is supplied as a research building block with a minimum purity specification of 95% . The compound combines the conformational rigidity and three-dimensional character of a tetrahydropyran ring with the hydrogen-bond-donor/acceptor capacity of a primary sulfonamide (one H-bond donor, four H-bond acceptors, topological polar surface area 77.8 Ų) . Based on a single ECHA C&L notification, it is classified as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 (H335) .

Why Generic Oxane-Sulfonamide Building Blocks Cannot Substitute Oxan-4-ylmethanesulfonamide Without Quantitative Risk


Superficially similar oxane or sulfonamide building blocks cannot be treated as interchangeable with oxan-4-ylmethanesulfonamide because the compound occupies a distinct region of physicochemical and geometric space. The primary sulfonamide head group (NH2–SO2–) differs from secondary N-methyl sulfonamides in hydrogen-bond donor count, acidity, and metabolic susceptibility, while the tetrahydropyran ring provides sp3-rich three-dimensional character absent in planar aromatic sulfonamides . These differences translate into measurable variations in lipophilicity (XLogP3-AA = –0.5), polar surface area (77.8 Ų), and rotatable bond count (2) that directly affect fragment-linking geometry, solubility, and off-target promiscuity in medicinal chemistry campaigns . Quantified differences versus key comparators are provided in Section 3 below.

Quantitative Differentiation Evidence for Oxan-4-ylmethanesulfonamide Versus Closest Analogs and In-Class Alternatives


Hydrogen-Bond Donor Capacity: Primary Sulfonamide vs. N-Methyl Secondary Sulfonamide Comparator

Oxan-4-ylmethanesulfonamide possesses one hydrogen-bond donor (primary sulfonamide –NH2) and four H-bond acceptors, compared to zero H-bond donors for the N-methyl secondary sulfonamide analog (e.g., N-methyltetrahydro-2H-pyran-4-sulfonamide). This donor count is critical for target engagement in fragment-based screening where a primary sulfonamide –NH2 serves as a key anchor point for kinase hinge-binding or metalloenzyme zinc-chelation motifs. The N-methyl analog, lacking any donor, cannot form equivalent interactions .

Fragment-Based Drug Discovery Hydrogen-Bonding Solubility Crystal Engineering

Lipophilicity-Modulated Solubility: XLogP3-AA = –0.5 vs. Aromatic Sulfonamide Comparator

Oxan-4-ylmethanesulfonamide has a computed XLogP3-AA value of –0.5, indicative of a hydrophilic-logP profile that favors aqueous solubility over passive membrane permeability . This compares favorably to the aromatic sulfonamide 4-methylbenzenesulfonamide (p-toluenesulfonamide, XLogP3 = 0.8). The 1.3 log unit difference in lipophilicity translates to an ~20-fold difference in predicted octanol-water partition coefficient, with significant implications for aqueous solubility, off-target binding to hydrophobic pockets, and compound handling (DMSO vs. aqueous buffer compatibility) .

Physicochemical Profiling Aqueous Solubility Lipophilicity Drug-Likeness

Regulatory Hazard Profile: Skin/Eye/Respiratory Irritation Classification Enables Safer Handling Over Unclassified Analogs

Oxan-4-ylmethanesulfonamide carries a notified GHS classification from a single ECHA notifier: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) . This stands in contrast to many unclassified oxane building blocks (e.g., tetrahydro-2H-pyran-4-ylmethanol) for which no harmonized or notified hazard data exist, creating unknown procurement and handling risk. The availability of a verified hazard classification for oxan-4-ylmethanesulfonamide allows laboratory safety officers to specify appropriate engineering controls (fume hood, nitrile gloves, safety goggles) and personal protective equipment at the point of ordering.

Chemical Safety GHS Classification Occupational Health Procurement Risk

Drug-Campaign Validation: Oxane-Sulfonamide Fragment Delivers Brain Permeability and Metabolic Stability in KMO Inhibitor Series

The oxan-4-ylmethanesulfonamide fragment, when incorporated as the N-linked sulfonamide cap in a pyridazine-based kynurenine monooxygenase (KMO) inhibitor series, yielded compound 14, which demonstrated high brain permeability and a long-lasting pharmacokinetic profile in monkeys . In R6/2 transgenic Huntington's disease mice, a single administration of compound 14 increased neuroprotective kynurenic acid levels in the brain, resolving the metabolic instability and reactive metabolite side-effects of earlier leads (compound 1) that lacked the tetrahydropyran-4-ylmethanesulfonamide motif . This case study provides functional evidence that the oxane-sulfonamide fragment contributes to CNS drug-like properties that cannot be replicated by simple alkyl or aryl sulfonamide surrogates.

Kynurenine Monooxygenase Blood-Brain Barrier Metabolic Stability Huntington's Disease

Topological Polar Surface Area and Rotatable Bond Count: Differentiating Oxane-Sulfonamide from Piperidine and Pyrrolidine Sulfonamide Isosteres

Oxan-4-ylmethanesulfonamide has a topological polar surface area (TPSA) of 77.8 Ų and exactly two rotatable bonds (the C–CH2–S and S–N bonds) . This places it between the more flexible acyclic methanesulfonamide (TPSA ~68.5 Ų, 1 rotatable bond) and the more polar cyclic piperidine-4-sulfonamide (estimated TPSA ~81 Ų, 3 rotatable bonds when accounting for ring substituents). The oxane ring oxygen contributes 9.2 Ų to TPSA while maintaining only two rotatable bonds, offering a scaffold with intermediate polarity and low conformational entropy that is ideal for fragment-based library design where both aqueous solubility and binding-site complementarity are required .

Scaffold Hopping Topological Polar Surface Area Conformational Restriction Fragment Library Design

Purity Specification Certainty: 95% Minimum vs. Unspecified or Lower-Grade Tetrahydro-2H-pyran-4-yl]methanol

The commercially available lot of oxan-4-ylmethanesulfonamide is specified at ≥95% purity (HPLC or equivalent) as documented by supplier AKSci . This contrasts with the alcohol precursor, tetrahydro-2H-pyran-4-yl]methanol (CAS 2081-44-0), which is frequently supplied at 97% or ≥98% purity but with significant lot-to-lot variability in water content and oxidation byproducts (aldehyde/acid). For sulfonamide-forming reactions, the presence of residual methanesulfonyl chloride or hydrolyzed acid in a sub-95% batch of oxan-4-ylmethanesulfonamide can poison palladium catalysts in downstream coupling steps, making a minimum 95% specification a critical procurement parameter that narrows the supplier field .

Quality Control Building Block Purity Reproducibility Procurement Specification

Validated Application Scenarios for Oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) in Drug Discovery and Chemical Biology


CNS Drug Discovery: Fragment-Based Lead Optimization Requiring Brain-Permeable Sulfonamide Caps

When a medicinal chemistry program requires a sulfonamide capping group that preserves or enhances blood-brain barrier penetration while maintaining metabolic stability, the oxan-4-ylmethanesulfonamide fragment is the recommended scaffold. This is directly supported by the KMO inhibitor case study where incorporation of this fragment into compound 14 yielded high brain permeability and long-lasting pharmacokinetics in non-human primates, resolving the metabolic instability of earlier lead compounds . Procurement of oxan-4-ylmethanesulfonamide as a building block, rather than attempting to synthesize the sulfonamide cap de novo from tetrahydro-2H-pyran-4-yl]methanol and methanesulfonyl chloride, ensures batch-to-batch consistency in the critical sulfonamide-forming step.

Fragment Library Construction for 3D-Structure-Based Screening

Oxan-4-ylmethanesulfonamide occupies a strategic position in fragment library design due to its intermediate TPSA (77.8 Ų), low rotatable bond count (2), sp3-rich character, and balanced hydrogen-bonding capacity (1 donor, 4 acceptors) . It fills a gap between overly simplistic acyclic sulfonamides (methanesulfonamide, TPSA ~68.5 Ų) and more complex, polar heterocyclic sulfonamides (piperidine- or pyrrolidine-sulfonamides). Its hydrophilic XLogP of –0.5 also ensures aqueous solubility (>1 mM in phosphate buffer) for fragment screening at typical concentrations of 200–500 μM without DMSO-induced aggregation artifacts .

Safety-Compliant Procurement for High-Throughput Chemistry Laboratories

For automated synthesis platforms and high-throughput chemistry workflows, the notified GHS hazard classification of oxan-4-ylmethanesulfonamide (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; H315/H319/H335) provides a legally defensible basis for risk assessment and safety-data-sheet authoring. Laboratories substituting oxan-4-ylmethanesulfonamide with unclassified oxane building blocks bear the burden of de novo hazard determination. The documented transport classification as 'not hazardous material' further simplifies logistics and reduces shipping costs compared to corrosive or environmentally hazardous sulfonyl chloride alternatives.

Synthesis of N-Substituted Sulfonamide Libraries via Chan-Lam or Buchwald-Hartwig Coupling

The primary sulfonamide –NH2 of oxan-4-ylmethanesulfonamide serves as a versatile handle for N-arylation (Chan-Lam coupling with aryl boronic acids) or N-alkylation (Mitsunobu or reductive amination). The ≥95% purity specification ensures that residual acidic or basic impurities do not poison copper or palladium catalysts. The oxane ring oxygen can also participate in hydrogen-bond-directed C–H functionalization, a capability absent in all-carbon cyclohexane sulfonamide analogs.

Quote Request

Request a Quote for Oxan-4-ylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.